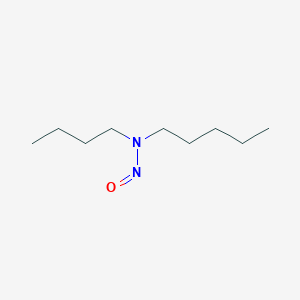

N-butyl-N-pentylnitrous amide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16339-05-2 |

|---|---|

Molecular Formula |

C9H20N2O |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

N-butyl-N-pentylnitrous amide |

InChI |

InChI=1S/C9H20N2O/c1-3-5-7-9-11(10-12)8-6-4-2/h3-9H2,1-2H3 |

InChI Key |

PGJREAGDCYDOOF-UHFFFAOYSA-N |

SMILES |

CCCCCN(CCCC)N=O |

Canonical SMILES |

CCCCCN(CCCC)N=O |

Other CAS No. |

16339-05-2 |

Synonyms |

N-NITROSO-N-BUTYL-N-PENTYLAMINE |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Butyl N Pentylnitrous Amide

Direct N-Nitrosation of Secondary Amines and Amides

The most conventional route to N-nitrosamides involves the direct N-nitrosation of the corresponding secondary amine or amide precursor. cardiff.ac.uk This process requires a nitrosating agent, which is a source of an electrophilic nitrosonium ion (NO⁺). cardiff.ac.uk

Precursor Selection and Reactant Design

The primary precursor for the synthesis of N-butyl-N-pentylnitrous amide via direct nitrosation is N-butyl-N-pentylamine. The selection of this secondary amine is critical, as the structure of the amine directly dictates the final nitrosamide product. Secondary amines are generally more susceptible to nitrosation compared to primary or tertiary amines. ccsnorway.com While tertiary amines can also be precursors, the reaction often requires an initial dealkylation step to form a secondary amine before nitrosation can occur. ccsnorway.com

Optimization of Reaction Conditions and Reagents for N-Nitrosamide Formation

The formation of N-nitrosamides is possible under acidic conditions in the presence of a nitrosating agent and a secondary or tertiary amine. fda.gov A variety of nitrosating agents can be employed for the synthesis of N-nitrosamides. The classic method involves the in situ generation of nitrous acid from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid. cardiff.ac.ukrsc.org However, this method can have limitations, especially for substrates with acid-sensitive functional groups.

Alternative nitrosating agents have been developed to overcome these limitations and to improve reaction efficiency and selectivity. These include:

Alkyl nitrites: Tert-butyl nitrite (TBN) has been shown to be an effective nitrosating agent, often allowing for reactions under solvent-free, metal-free, and acid-free conditions. rsc.orgrsc.org This method offers high yields and a simple isolation procedure. rsc.org

Nitrosonium salts: Nitrosonium tetrafluoroborate (B81430) (NOBF₄) is another powerful nitrosating agent. cardiff.ac.uk

Nitrogen oxides: Dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) are also effective for N-nitrosation. cardiff.ac.uk

Other reagents: Nitrosyl chloride and nitroso-crown ether adducts have also been utilized. rsc.org

The optimization of reaction conditions, such as temperature, pH, and the sequence of reagent addition, is crucial for maximizing the yield of this compound and minimizing the formation of unwanted byproducts. fda.gov For instance, performing the reaction at room temperature can be sufficient when using highly reactive nitrosating agents like tert-butyl nitrite. rsc.org

Alternative Synthetic Routes to N-Nitrosamide Derivatives

Beyond direct nitrosation, alternative synthetic strategies have been developed to access N-nitrosamide derivatives, offering different reactivity profiles and substrate scopes.

Indirect Approaches via N-Alkylamide Transformations

Catalytic Strategies in Nitrosamide Synthesis, including organocatalysis and electrochemical methods

Modern synthetic chemistry has seen the emergence of catalytic methods to promote N-nitrosamide formation, offering milder reaction conditions and improved efficiency.

Organocatalysis: While specific examples for this compound are not detailed in the provided search results, organocatalysis represents a growing field in organic synthesis. It is plausible that organocatalytic methods could be developed for the synthesis of N-nitrosamides, potentially involving the activation of the amine or the nitrosating agent.

Electrochemical Methods: Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods. cardiff.ac.ukvapourtec.comcolab.ws This approach avoids the need for chemical oxidants and can often be performed at ambient temperatures. cardiff.ac.uk The electrochemical N-nitrosation of secondary amines has been successfully demonstrated using sodium nitrite as the nitrosating source in a continuous-flow system. cardiff.ac.ukvapourtec.comcolab.ws This method has been applied to a variety of aliphatic secondary amines with high yields. cardiff.ac.uk Another electrochemical approach utilizes nitromethane (B149229) as the nitrosation reagent under metal-free and oxidant-free conditions. rsc.org These electrochemical strategies could potentially be adapted for the synthesis of this compound.

Green Chemistry Principles and Sustainable Synthesis of N-Nitrosamides

The principles of green chemistry are increasingly influencing the design of synthetic routes. The goal is to develop more environmentally benign processes by reducing waste, avoiding hazardous reagents, and utilizing renewable resources. rsc.org

In the context of N-nitrosamide synthesis, several green chemistry approaches have been explored:

Solvent-free reactions: The use of tert-butyl nitrite allows for the synthesis of N-nitrosamines under solvent-free conditions, which significantly reduces environmental pollution and can be more cost-effective. rsc.orgrsc.orgrsc.org

Use of greener solvents: When a solvent is necessary, the use of greener alternatives to toxic organic solvents is encouraged. Water is an ideal green solvent, although the solubility of reactants can be a limitation. rsc.org

Catalytic methods: As discussed previously, catalytic approaches, including electrochemical methods, are inherently greener as they reduce the amount of reagents required and often operate under milder conditions. cardiff.ac.ukacs.org The use of inexpensive and commercially available catalysts is also a key aspect of sustainable synthesis. acs.org

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.

The development of a flow electrochemical method for N-nitrosation using sodium nitrite is a prime example of a sustainable approach, as it employs a cheap and readily available reagent, avoids additional electrolytes and toxic chemicals, and operates at ambient temperature. vapourtec.comcolab.ws

Interactive Data Table: Comparison of Synthetic Methods for N-Nitrosamides

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Direct Nitrosation (Classic) | Secondary Amine, NaNO₂, Strong Acid | Acidic, often low temperature | Well-established | Use of strong acids, potential for side reactions |

| Direct Nitrosation (TBN) | Secondary Amine, tert-Butyl Nitrite | Solvent-free, room temp. rsc.org | High yield, simple workup, acid/metal-free rsc.org | TBN can be a hazardous reagent |

| Electrochemical Synthesis | Secondary Amine, NaNO₂ or CH₃NO₂ | Electrochemical cell, ambient temp. cardiff.ac.ukrsc.org | Green, avoids chemical oxidants, high yields cardiff.ac.ukcolab.ws | Requires specialized equipment |

Control of Selectivity and Yield in this compound Synthesis

Controlling selectivity and maximizing yield are paramount in the synthesis of specific N-nitrosamines like this compound. The choice of synthetic methodology and the precise tuning of reaction parameters are critical factors in achieving these goals.

Chemoselectivity is a key consideration, especially when other reactive functional groups are present in the substrate. Several modern methods demonstrate high chemoselectivity. For example, the nitrosation system using zirconium tetrachloride and sodium nitrite on wet silica (B1680970) gel selectively nitrosates the nitrogen atom of secondary amines even in the presence of an aromatic ring, such as in diphenylamine, without causing C-nitrosation of the aromatic moiety. asianpubs.org A competitive reaction between dicyclohexylamine (B1670486) and anisole (B1667542) showed exclusive N-nitrosation of the amine, with the anisole remaining unreacted. tandfonline.comasianpubs.org Similarly, the use of tert-butyl nitrite (TBN) is compatible with sensitive groups like phenols, olefins, alkynes, and common protecting groups such as TBDMS and Boc, highlighting its excellent chemoselectivity. rsc.org

Yield optimization is directly linked to reaction conditions such as temperature, solvent, and the nature of the reagents. In the synthesis of N-nitrosamines from lithium amides and nitric oxide, temperature plays a crucial role. For several dialkylamines, conducting the reaction at -78 °C resulted in quantitative conversion to the corresponding N-nitrosamine, whereas yields were lower at 0 °C. thieme-connect.com

The choice of catalyst and oxidant is also fundamental. In the iodide-catalyzed nitrosation with nitromethane, the combination of potassium iodide (KI) and tert-butyl hydroperoxide (TBHP) was found to be optimal for aliphatic secondary amines, yielding up to 85%. organic-chemistry.org The specificity of this system is high, as other halides like KBr and KCl failed to produce the desired product. organic-chemistry.org

The structure of the amine itself influences reactivity. Studies using TBN have shown that the reactivity order for secondary amines is generally aryl amines > benzyl (B1604629) amines > alkyl amines. rsc.org This suggests that the electronic and steric properties of the groups attached to the nitrogen atom play a significant role in the reaction rate and efficiency. For this compound, an unsymmetrical aliphatic nitrosamine (B1359907), conditions optimized for other dialkylamines would be the most relevant starting point. rsc.orgthieme-connect.com

The table below summarizes the conditions and yields for the N-nitrosation of various secondary amines using different advanced methodologies, providing a reference for optimizing the synthesis of this compound.

| Method | Amine Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| KI/TBHP/Nitromethane | Dibutylamine | KI (20 mol%), TBHP (3 equiv), CH3NO2 (3 equiv), 80 °C, 12h | 85 | organic-chemistry.org |

| KHSO₅/NaNO₂/wet SiO₂ | Dicyclohexylamine | KHSO₅ (1.5 mmol), NaNO₂ (2 mmol), wet SiO₂ (0.5 g), CH₂Cl₂, r.t., 15 min | 98 | tandfonline.com |

| ZrCl₄/NaNO₂/wet SiO₂ | Dipropylamine | ZrCl₄ (1 mmol), NaNO₂ (3 mmol), wet SiO₂ (0.2 g), CH₂Cl₂, r.t., 20 min | 98 | asianpubs.org |

| tert-Butyl Nitrite (TBN) | Dibutylamine | TBN (2 equiv), 45 °C, 1.5h, Solvent-free | 94 | rsc.org |

| Lithium Amide + NO | Diisopropylamine | n-BuLi, THF, then NO gas, -78 °C, 3h | 100 | thieme-connect.com |

| Lithium Amide + NO | Dicyclohexylamine | n-BuLi, THF, then NO gas, -78 °C, 3h | 100 | thieme-connect.com |

Mechanistic Investigations and Reactivity Pathways of N Butyl N Pentylnitrous Amide

Elucidation of Reaction Mechanisms and Transition States

The reactivity of N-nitrosamides is governed by a series of complex reaction mechanisms involving various intermediates and transition states. Understanding these pathways is essential for predicting their chemical fate and designing related synthetic methodologies.

Nucleophilic Processes and Leaving Group Departures

N-nitrosamides can undergo nucleophilic attack at several sites, leading to different reaction outcomes. The carbonyl carbon is susceptible to attack by nucleophiles, which can initiate hydrolysis or other substitution reactions. The preference for nucleophilic catalysis over general base-catalyzed hydrolysis in some nitrosamides, such as N-nitroso-2-pyrrolidone, is attributed to the enhanced leaving group ability of the N-nitrosamine fragment. rsc.org

Formation and Reactivity of Key Intermediates in Nitrosamide Chemistry

The decomposition of N-nitrosamides can proceed through several key intermediates, including diazonium ions and carbocations. wikipedia.orgusp.org The formation of these reactive species is a critical step in many reactions of nitrosamides.

Upon decomposition, an unstable primary nitrosamine (B1359907) can form, which further breaks down to a diazonium ion. acs.org Primary aliphatic diazonium ions are highly unstable and rapidly decompose, releasing molecular nitrogen to form a carbocation. jove.com This carbocation is a potent electrophile that can be trapped by various nucleophiles. wikipedia.org For instance, the decomposition of 1-methylnitrosourea in an aqueous medium generates diazonium or carbocation ions that can alkylate nucleophilic sites. wikipedia.org

Quantum chemical calculations have provided insights into the stability and reactivity of these intermediates. For some non-carcinogenic nitrosamines, stable carbocations are formed as intermediates. nih.gov The stability of the diazonium ion and the subsequent carbocation is influenced by the structure of the alkyl groups. For example, N-nitrosomethyl-tert-butylamine (NTBA) directly forms a carbenium ion without the observation of a diazonium ion intermediate. nih.gov

The reactivity of these intermediates is a key determinant of the final product distribution. Diazonium ions can undergo S(_N)2-type reactions with nucleophiles, such as DNA bases, leading to alkylation. nih.gov The relative energies of the transition states for reactions with different nucleophiles, such as water versus DNA, can influence the biological activity of the parent nitrosamine. nih.gov

Umpolung Reactivity Patterns in Amide and Nitrosamide Synthesis

The concept of "umpolung," or the reversal of polarity, offers a non-traditional approach to bond formation. In typical amide synthesis, the carbon atom is electrophilic and the nitrogen atom is nucleophilic. ilo.orgnih.gov Umpolung strategies reverse this reactivity, allowing for novel synthetic transformations.

One application of umpolung in the context of amine chemistry involves the metalation of nitrosamines. ethz.ch This process generates a masked α-secondary amino carbanion, which can then react with various electrophiles. ethz.ch Subsequent removal of the nitroso group reveals the α-substituted secondary amine. ethz.ch This method effectively reverses the normal electrophilic character of the α-carbon of an amine.

More recent developments have demonstrated the umpolung of amide reactivity itself. By activating amines and nitroalkanes with an electrophilic iodine source, amides can be synthesized through a pathway where the polarities of the reactants are reversed compared to traditional methods. ilo.orgnih.govdicp.ac.cn Another approach involves the reductive stannylation of tertiary amides, catalyzed by an iridium/silane system, to generate umpolung reactivity, enabling the synthesis of complex amines from amide starting materials. nih.gov

Kinetic and Thermodynamic Parameters of Nitrosamide Reactions

The rates and energetic profiles of nitrosamide reactions provide quantitative insights into their reactivity and stability.

Determination of Reaction Rates and Rate-Determining Steps

Kinetic studies have been conducted on various nitrosamines to determine their decomposition rates under different conditions. For many nitrosamines, decomposition is found to be a first-order reaction with respect to the nitrosamine concentration. nih.govacs.orgresearchgate.net

The rate-determining step in nitrosamide reactions can vary depending on the specific compound and reaction conditions. For the nitrosation of secondary amides, a change in the rate-limiting step from attack by the nitrosating agent to the deprotonation of the N-nitroso intermediate is observed due to the electron-withdrawing effect of the carbonyl group. sci-hub.se In the decomposition of some nitrosamides, the rotation from the more stable (E)-conformer to the (Z)-conformer is believed to be the rate-limiting step for decomposition via a pericyclic process. nih.gov

The decomposition of certain nitrosamines has been shown to be base-catalyzed. nih.govacs.orgresearchgate.net For instance, the decomposition of N-nitrosopiperazine (MNPZ) and nitrosodiethanolamine (NDELA) is first order in the nitrosamine and half order in base concentration. nih.govacs.org The Brønsted slope (β) of 0.5 for this catalysis suggests a specific mechanism of base involvement. nih.govacs.org

| Nitrosamine | Reaction Order (Nitrosamine) | Reaction Order (Base) | Brønsted Slope (β) | Reference |

|---|---|---|---|---|

| N-nitrosopiperazine (MNPZ) | 1 | 0.5 | 0.5 | nih.govacs.org |

| Nitrosodiethanolamine (NDELA) | 1 | 0.5 | 0.5 | nih.govacs.org |

Activation Energies and Thermodynamic Profiles

The activation energy (Ea) is a critical parameter that quantifies the energy barrier that must be overcome for a reaction to occur. The activation energies for the decomposition of several nitrosamines have been determined experimentally.

For example, the activation energy for the thermal decomposition of MNPZ is 94 kJ/mol, for NDELA it is 106 kJ/mol, and for N-nitroso-(2-hydroxyethyl) glycine (B1666218) (NHeGly) it is 112 kJ/mol. nih.govacs.orgresearchgate.net Another study reported the activation energy for MNPZ decomposition to be 105 kJ/mol. google.com Theoretical studies using quantum mechanical calculations have also been employed to determine the activation energies for various reaction pathways of nitrosamines. For the reaction of N-nitrosodimethylamine (NDMA) with hydroxyl radicals, the calculated activation free energies (ΔG‡) for different initial steps range from 6.8 to 9.7 kcal/mol. mdpi.com Theoretical studies on the decomposition of α-hydroxy-N-nitrosamines have shown activation barriers below 21 kcal·mol⁻¹. mst.edu

Thermodynamic profiles, which describe the energy changes throughout a reaction, provide further understanding of nitrosamide reactivity. Quantum chemical calculations have revealed differences in the free energy profiles of carcinogenic and non-carcinogenic nitrosamines. nih.gov For carcinogenic compounds, the intermediate diazonium ions tend to react under kinetic control to form more stable DNA adducts. nih.gov In contrast, non-carcinogenic nitrosamines may yield more stable carbocations that react under thermodynamic control, preferentially forming adducts with water. nih.gov

| Nitrosamine | Activation Energy (kJ/mol) | Method | Reference |

|---|---|---|---|

| N-nitrosopiperazine (MNPZ) | 94 | Experimental | nih.govacs.orgresearchgate.net |

| N-nitrosopiperazine (MNPZ) | 105 | Experimental | google.com |

| Nitrosodiethanolamine (NDELA) | 106 | Experimental | nih.govacs.orgresearchgate.net |

| N-nitroso-(2-hydroxyethyl) glycine (NHeGly) | 112 | Experimental | nih.govacs.orgresearchgate.net |

| N-nitrosodimethylamine (NDMA) with HO• | 6.8-9.7 kcal/mol (ΔG‡) | Theoretical | mdpi.com |

| α-hydroxy-N-nitrosamines | <21 kcal/mol | Theoretical | mst.edu |

Influence of Solvent and pH on Reaction Kinetics

The stability and reaction kinetics of N-nitrosamides are highly dependent on the surrounding medium, particularly the solvent and pH. Research on model N-nitrosamides demonstrates a pronounced sensitivity to pH, with maximum stability observed in acidic conditions.

Kinetic studies on N-nitrosomethylpropionamide (NOMP), a representative N-nitrosamide, in an aqueous system across a temperature range of 4-50 °C, revealed that its maximum stability occurs at approximately pH 4.0. acs.org As the pH increases towards alkaline conditions, the rate of decomposition accelerates dramatically. For instance, at 30 °C, the first-order rate constants for decomposition at pH 9.5 are 300-600 times greater than those at the stability maximum of pH 4.0. acs.org This indicates a significant instability of N-nitrosamides in neutral to alkaline media. The half-life of NOMP at 37°C illustrates this pH-dependent instability, being significantly shorter at pH 7.0 compared to pH 4.0. acs.org

Interactive Table: Effect of pH on the Half-Life of N-Nitrosomethylpropionamide (NOMP) at 37°C

| pH | Half-Life (hours) |

|---|---|

| 4.0 | 6.4 |

| 7.0 | 0.8 |

Data sourced from kinetic studies on the decomposition of N-nitrosamides. acs.org

For the related class of N-nitrosamines, the rate of photolytic degradation is also pH-dependent, generally increasing with decreasing pH in aqueous solutions. acs.orgnih.govmit.edu The quantum yield of decomposition for N-nitrosodimethylamine (NDMA) remains constant over a pH range of 2 to 8, but drops sharply at a pH between 8 and 9. acs.orgnih.gov This suggests that protonation plays a key role in facilitating certain degradation pathways. While solvent polarity itself may not be the sole determinant, the ability of protic solvents to engage in hydrogen bonding can influence reaction barriers. acs.orgnih.gov

Degradation Pathways of N-Butyl-N-Pentylnitrous Amide and Related Nitrosamides

N-nitrosamides degrade through several distinct chemical pathways, including hydrolysis, photolysis, and redox transformations. These pathways often differ from those of the more stable N-nitrosamines and are dictated by the inherent reactivity of the N-nitroso-acyl moiety.

The N-nitrosamide functional group is known to be susceptible to hydrolysis. gassnova.norsc.org The stability of these compounds is generally low in aqueous environments, particularly under neutral to alkaline conditions. acs.org Their half-lives are often measured in minutes to hours, which is significantly shorter than their corresponding α-hydroxynitrosamine precursors. nih.gov

In nucleophilic environments, a primary decomposition pathway for nitrosamides is hydrolysis, which leads to the formation of carboxylic acid derivatives and diazonium species. nih.gov This inherent instability towards hydrolysis means that compounds like this compound are not expected to persist long in aqueous systems outside of a narrow acidic pH range. The relative instability is highlighted by comparing the half-lives of synthesized nitrosamides derived from tobacco-specific nitrosamines at physiological pH and temperature.

Interactive Table: Half-Lives of Select Nitrosamides at pH 7.4 and 37°C

| Compound | Half-Life (minutes) |

|---|---|

| N'-Nitrosonornicotine (NNC) | 35 |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanedione | 7 |

These nitrosamides, derived from tobacco-specific nitrosamines, demonstrate the characteristic short half-lives due to hydrolytic instability. nih.gov

Photolysis represents a significant degradation pathway for N-nitrosamides. Unlike their thermal decomposition, which typically involves the cleavage of the nitrogen-carbonyl (N-C) bond, photolysis in acidic media proceeds through the fission of the nitrogen-nitrogen (N-N) bond. cdnsciencepub.com This photochemical behavior is analogous to that observed for N-nitrosamines. cdnsciencepub.com

The primary photolytic pathways for N-nitrosamides in the presence of acid are:

Photo-elimination of a nitrosoxyl radical ([NOH]). cdnsciencepub.com

Light-catalyzed denitrosation to yield the parent amide. cdnsciencepub.com

A study on the photolysis of N-n-butyl-N-nitrosoformamide, a close structural analog of this compound, in an acidic methanol (B129727) solution provides specific insight into the expected products. The irradiation of this compound for several hours resulted in the formation of n-butanal and the parent amide, n-butylformamide. cdnsciencepub.com

Interactive Table: Photolysis Products of N-n-Butyl-N-Nitrosoformamide

| Precursor | Conditions | Major Products Identified |

|---|---|---|

| N-n-Butyl-N-nitrosoformamide | UV irradiation in acidic solvent | n-Butanal, n-Butylformamide |

Data from a study on the photolysis of N-nitrosamides in acidic media. cdnsciencepub.com

The broader class of N-nitrosamines also undergoes N-N bond homolysis upon UV irradiation, forming an aminium radical and a nitric oxide radical. nih.govoak.go.kr In aqueous solutions, these intermediates lead to final products such as smaller amines (e.g., methylamine), aldehydes (e.g., formaldehyde), nitrite (B80452), and nitrate (B79036), with the relative yields of nitrite and nitrate being pH-dependent. nih.govrsc.org

N-nitrosamides and related N-nitroso compounds are susceptible to both oxidation and reduction, leading to distinct transformation products.

Oxidative Transformations: A key oxidative pathway for N-nitroso compounds is the conversion to their corresponding N-nitramines. nih.gov This transformation can be achieved using strong oxidizing agents. For example, N-nitrosamines can be oxidized to N-nitramines in good yield with peroxytrifluoroacetic acid. nih.gov Electrochemical oxidation in the presence of dissolved oxygen also yields N-nitramines alongside other side-chain oxidized products. jst.go.jp Furthermore, reactive nitrogen species such as peroxynitrite, which can be formed in inflamed tissues or during certain chemical processes, can react with secondary amines to produce both N-nitrosamines and N-nitramines through a proposed free radical mechanism. acs.org Cytochrome P450 enzymes can also mediate the oxidation of N-nitrosamines, potentially forming nitrosamides as intermediates. nih.govlhasalimited.org

Reductive Transformations: The nitroso group is readily reduced. A common and effective method for the degradation of N-nitrosamines is reduction using sodium dithionite (B78146) (Na₂S₂O₄), which typically converts them back to the parent secondary amine. acs.orgwhiterose.ac.ukacs.org This method is noted for its high efficiency and good functional group tolerance under basic conditions. whiterose.ac.ukacs.org Other historical methods for reducing N-nitrosamines include the use of zinc dust in acid. acs.org

Under specific environmental conditions, such as in chemically-reduced subsurface sediments containing iron, N-nitrosamines can undergo abiotic reduction. Studies with N-nitrosodimethylamine (NDMA) have shown rapid degradation to the non-toxic dimethylamine (B145610) (DMA), with further mineralization to products including nitrate and carbon dioxide. pnnl.gov It is plausible that N-nitrosamides would undergo similar reductive cleavage of the N-N bond under these conditions.

Spectroscopic Characterization and Structural Analysis of N Butyl N Pentylnitrous Amide

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy offers a non-destructive means to investigate the molecular framework by examining the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. The chemical environment of each proton (¹H) and carbon-13 (¹³C) nucleus influences its resonance frequency, providing information about its connectivity. ucl.ac.uk

For N-butyl-N-pentylnitrous amide, the presence of two different alkyl chains (butyl and pentyl) attached to the nitrogen atom of the nitrous amide group leads to a complex but interpretable spectrum. Due to restricted rotation around the N-N bond, a characteristic feature of amides and nitrosamines, cis and trans isomers may exist, which can often be distinguished by NMR. nanalysis.comnih.gov This restricted rotation makes the α-methylene protons on both the butyl and pentyl chains diastereotopic, potentially leading to more complex splitting patterns.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the protons on the butyl and pentyl chains. The protons on the carbons adjacent to the nitrogen (α-protons) will be deshielded and appear at a lower field (higher ppm value) compared to the other methylene (B1212753) groups in the chains. chemistrysteps.com The terminal methyl protons of both chains will appear at the highest field (lowest ppm value).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule, assuming slow rotation around the N-N bond. docbrown.infooregonstate.edu Similar to the ¹H spectrum, the α-carbons will be the most deshielded. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would be used to establish ¹H-¹H coupling relationships and trace the connectivity within the butyl and pentyl chains. HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate each proton with its directly attached carbon, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position (Butyl Chain) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Position (Pentyl Chain) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-C H₂-CH₂-CH₂-CH₃ | 3.5 - 3.8 | 45 - 55 | N-C H₂-CH₂-CH₂-CH₂-CH₃ | 3.5 - 3.8 | 45 - 55 |

| N-CH₂-C H₂-CH₂-CH₃ | 1.5 - 1.7 | 28 - 32 | N-CH₂-C H₂-CH₂-CH₂-CH₃ | 1.5 - 1.7 | 28 - 32 |

| N-CH₂-CH₂-C H₂-CH₃ | 1.3 - 1.5 | 18 - 22 | N-CH₂-CH₂-C H₂-CH₂-CH₃ | 1.3 - 1.5 | 25 - 29 |

| N-CH₂-CH₂-CH₂-C H₃ | 0.9 - 1.0 | 12 - 15 | N-CH₂-CH₂-CH₂-C H₂-CH₃ | 1.3 - 1.5 | 20 - 24 |

| N-CH₂-CH₂-CH₂-CH₂-C H₃ | 0.9 - 1.0 | 12 - 15 | |||

| Note: Predicted values are based on general chemical shift ranges for similar functional groups. chemistrysteps.comnetlify.appwisc.edusigmaaldrich.com |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The techniques are complementary; some vibrational modes that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by absorptions from C-H and C-N bond stretching.

C-H stretching: Strong bands are expected in the 2850-3000 cm⁻¹ region, characteristic of the sp³ hybridized C-H bonds in the alkyl chains. libretexts.org

N=O stretching: The nitroso group typically shows a strong absorption between 1450 and 1550 cm⁻¹.

C-N stretching: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range for aliphatic amines. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing non-polar bonds.

C-H stretching: Similar to IR, C-H stretching modes will be visible between 2850 and 3100 cm⁻¹. spectroscopyonline.com

Amide I Band: While technically a nitrous amide, vibrations related to the N-N=O moiety can be complex. In amides, the Amide I band (mainly C=O stretch) is found around 1650 cm⁻¹. researchgate.netnih.gov The N=O stretch in nitrosamines is a strong Raman scatterer.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | FT-IR / Raman | 2850 - 3000 | Strong (IR), Medium-Strong (Raman) |

| C-H Bend | FT-IR / Raman | 1375 - 1470 | Medium |

| N=O Stretch | FT-IR / Raman | 1450 - 1550 | Strong |

| C-N Stretch | FT-IR | 1020 - 1250 | Medium-Weak |

| Note: Frequencies are based on typical ranges for the specified functional groups. libretexts.orgmsu.eduupi.edu |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. rsc.orgacs.org For this compound (C₉H₂₀N₂O), the expected monoisotopic mass is 172.15756 Da. uni.lu

Electron Impact (EI) mass spectrometry of N-nitrosamines reveals characteristic fragmentation patterns that are crucial for structural confirmation. osti.gov

Molecular Ion (M⁺·): Aliphatic nitrosamines generally show a detectable molecular ion peak. nih.gov Given the presence of two nitrogen atoms, this peak will adhere to the nitrogen rule and have an even m/z value (172). uni-saarland.de

Loss of ·OH (M-17): A common fragmentation pathway involves the loss of a hydroxyl radical, which is thought to proceed through a McLafferty-type rearrangement, resulting in a cyclic ion. nih.govcdnsciencepub.com This would produce a fragment at m/z 155.

Loss of ·NO (M-30): Cleavage of the N-N bond results in the loss of a nitric oxide radical, a hallmark fragmentation for nitrosamines, leading to a peak at m/z 142. osti.govcdnsciencepub.com

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for aliphatic amines and is also observed in nitrosamines. nih.govarizona.edulibretexts.org This would lead to the loss of alkyl radicals. For example, cleavage of the butyl chain could result in the loss of a propyl radical (·C₃H₇) to give a fragment at m/z 129, while cleavage of the pentyl chain could lead to the loss of a butyl radical (·C₄H₉) to also give a fragment at m/z 115.

Table 3: Predicted HRMS Fragments for this compound

| Fragment Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |

| [M]⁺· | [C₉H₂₀N₂O]⁺· | 172.1576 | Molecular Ion |

| [M - OH]⁺ | [C₉H₁₉N₂]⁺ | 155.1548 | Loss of hydroxyl radical |

| [M - NO]⁺ | [C₉H₂₀N]⁺ | 142.1596 | Loss of nitric oxide radical |

| [M - C₃H₇]⁺ | [C₆H₁₃N₂O]⁺ | 129.1028 | α-cleavage (loss of propyl radical) |

| [M - C₄H₉]⁺ | [C₅H₁₁N₂O]⁺ | 115.0871 | α-cleavage (loss of butyl radical) |

| Note: m/z values are for the monoisotopic mass. |

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, and reveal how molecules pack together in a crystal lattice. mdpi.com

As of the time of this writing, a published crystal structure for this compound was not found in the surveyed literature. Therefore, the following sections describe the type of information that would be obtained from such an analysis.

A successful X-ray diffraction experiment would yield the fundamental parameters of the crystal's unit cell—the smallest repeating unit of the crystal lattice. These parameters define the size and shape of the unit cell. A full structural solution would also determine the positions of all non-hydrogen atoms in the asymmetric unit, confirming the molecular connectivity and revealing the precise conformation adopted by the molecule in the solid state. rsc.org

Table 4: Crystallographic Parameters to be Determined for this compound

| Parameter | Description | Value |

| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). | To be determined |

| Space Group | The symmetry elements of the unit cell. | To be determined |

| a, b, c (Å) | The lengths of the unit cell axes. | To be determined |

| α, β, γ (°) | The angles between the unit cell axes. | To be determined |

| V (ų) | The volume of the unit cell. | To be determined |

| Z | The number of molecules per unit cell. | To be determined |

| Dcalc (g/cm³) | The calculated crystal density. | To be determined |

The analysis of the crystal structure would also illuminate the non-covalent interactions that govern the packing of molecules. For a molecule like this compound, which possesses a dipole due to the polar N-N=O group but lacks hydrogen bond donors, the packing would likely be dominated by:

Dipole-Dipole Interactions: The polar nitrosamine (B1359907) functional groups would likely arrange themselves in an anti-parallel fashion to maximize electrostatic attraction, influencing the formation of specific packing motifs.

Understanding these interactions is crucial for connecting molecular properties to macroscopic physical properties such as melting point and solubility.

Chromatographic Purity Assessment and Isomer Analysis

The purity of this compound is typically assessed using chromatographic techniques, most commonly gas chromatography (GC) and high-performance liquid chromatography (HPLC). These methods are also instrumental in the analysis of its geometric isomers.

Due to restricted rotation around the N-N bond, this compound can exist as two distinct geometric isomers: the E (trans) and Z (cis) forms. acanthusresearch.commdpi.com The energy barrier for this rotation is significant enough to allow for the separation and observation of both isomers as distinct entities under typical chromatographic and spectroscopic conditions. cdnsciencepub.com

The presence of two different alkyl groups (butyl and pentyl) on the nitrogen atom makes the molecule asymmetrical, leading to the potential for two separable rotamers. acanthusresearch.com The relative abundance of these isomers is dependent on their relative thermodynamic stability.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the separation and identification of this compound and its isomers. In a GC system, the E and Z isomers may exhibit different retention times due to subtle differences in their polarity and volatility. The mass spectrum serves as a definitive identifier. While a specific experimental mass spectrum for this compound is not widely published, predicted fragmentation patterns can be informative.

High-Performance Liquid Chromatography (HPLC) can also be employed for the separation of the E and Z isomers. nih.gov The choice of stationary and mobile phases is critical for achieving baseline separation. The difference in dipole moments between the two isomers can be exploited to optimize their separation on a polar stationary phase. acanthusresearch.com

Studies on analogous asymmetrical N-nitrosamines have shown that two distinct peaks corresponding to the E and Z isomers are often observable in both GC and HPLC chromatograms. acanthusresearch.comresearchgate.net The integration of these peaks allows for the determination of the isomeric ratio. For instance, the HPLC analysis of other asymmetrical nitrosamines has successfully separated and quantified the two rotamers. acanthusresearch.com

While specific experimental data for this compound is limited in publicly available literature, the principles of N-nitrosamine analysis are well-established. nih.govsigmaaldrich.comnih.gov A study on a structural isomer, N-(3-methylbutyl)-N-pentylnitrous amide, identified its presence in a natural extract using GC-MS, indicating the suitability of this technique for the analysis of such compounds. researchgate.net

The following tables represent hypothetical data based on the expected behavior of this compound in chromatographic analysis, illustrating how the purity and isomeric ratio would be determined.

Table 1: Hypothetical GC-MS Data for Purity and Isomer Analysis of this compound

| Parameter | Value |

| Chromatographic Column | 5% Phenyl Methyl Siloxane |

| Oven Program | 100°C (1 min), ramp to 250°C at 10°C/min |

| Isomer | Retention Time (min) |

| E-N-butyl-N-pentylnitrous amide | 12.5 |

| Z-N-butyl-N-pentylnitrous amide | 12.8 |

| Total Purity | >99% |

| Mass Spectrometry (Predicted) | m/z |

| 172 | [M]+ |

| 115 | [M-C4H9]+ |

| 101 | [M-C5H11]+ |

| 57 | [C4H9]+ |

| 71 | [C5H11]+ |

Table 2: Hypothetical HPLC Data for Isomer Separation of this compound

| Parameter | Value |

| Chromatographic Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Isomer | Retention Time (min) |

| E-N-butyl-N-pentylnitrous amide | 8.2 |

| Z-N-butyl-N-pentylnitrous amide | 9.1 |

Computational Chemistry and Theoretical Modeling of N Butyl N Pentylnitrous Amide

Computational Prediction of Reactivity and Reaction Pathways

The reactivity of N-nitrosamines, the chemical class to which N-butyl-N-pentylnitrous amide belongs, is a subject of significant interest, particularly due to the potential carcinogenicity of many compounds in this family. nih.gov Computational methods, especially Density Functional Theory (DFT), are powerful tools for predicting the metabolic activation pathways that lead to DNA reactivity. acs.orgscispace.com These first-principles approaches can model the complex series of reactions involved in the bioactivation of nitrosamines. nih.gov

For an asymmetric aliphatic nitrosamine (B1359907) like this compound, a primary reaction pathway of interest is its metabolic activation by cytochrome P450 (CYP) enzymes. nih.govnih.gov This process is believed to initiate with the hydroxylation of a carbon atom adjacent (in the α-position) to the nitrogen atom. nih.gov Since this compound has two different alkyl chains, this hydroxylation can occur at either the α-carbon of the butyl group or the α-carbon of the pentyl group. DFT calculations can determine the activation barriers for both possibilities, predicting the more likely site of initial enzymatic attack.

Following α-hydroxylation, a sequence of spontaneous transformations is thought to occur, leading to the formation of a highly reactive diazonium ion, which is the ultimate DNA-alkylating agent. nih.govnih.gov The entire pathway can be modeled computationally:

α-Hydroxylation: Modeling the enzymatic reaction by CYP450 to form an α-hydroxy-nitrosamine.

Decomposition: The α-hydroxy intermediate is unstable and decomposes. This involves an internal proton transfer followed by the elimination of an aldehyde (either butanal or pentanal, depending on the initial hydroxylation site). nih.gov

Diazonium Ion Formation: This decomposition yields a primary nitrosamine which is itself unstable and quickly leads to the formation of a reactive diazonium cation. nih.gov

Table 1: Hypothetical Reaction Pathway Analysis for this compound

This interactive table outlines the key steps in the predicted metabolic activation of this compound and the computational methods used to study them.

| Step | Reaction Description | Computational Method | Key Predicted Parameters |

| 1 | α-Hydroxylation at the butyl or pentyl chain by a CYP enzyme model. | Density Functional Theory (DFT), often with a hybrid functional (e.g., B3LYP) and an appropriate basis set. | Activation Energy (ΔG‡), Reaction Energy (ΔGr) |

| 2 | Decomposition of the α-hydroxy intermediate via proton transfer. | DFT with a solvent model to account for the aqueous biological environment. | Transition State Geometry, Activation Energy (ΔG‡) |

| 3 | Elimination of an aldehyde (butanal or pentanal) to form a primary nitrosamine. | DFT, Transition State Theory. | Reaction Kinetics, Rate-Determining Step Identification |

| 4 | Formation of the alkyl diazonium ion from the primary nitrosamine. | DFT calculations. | Electronic Structure, Stability of Intermediates |

Force Field Development and Molecular Dynamics Simulations

While quantum mechanics provides a detailed electronic picture of reactivity, classical Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. heraldopenaccess.us MD simulations allow for the investigation of the conformational landscape of this compound, its interactions with solvent molecules, or its binding to biological macromolecules like enzymes. nih.gov

A critical prerequisite for any MD simulation is an accurate force field. uiuc.edu A force field is a collection of energy functions and associated parameters that describe the potential energy of a system as a function of its atomic coordinates. uiuc.edu These parameters dictate the forces acting on each atom during the simulation.

For a small organic molecule like this compound, a common starting point would be a general-purpose force field such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF). heraldopenaccess.us These force fields are designed to be compatible with larger biomolecular force fields like AMBER and CHARMM, respectively, which is crucial for simulating the molecule in a biological context. heraldopenaccess.us

However, the parameters within these general force fields may not be perfectly optimized for the specific nitrous amide functional group. In such cases, specific parameterization is required. This process typically involves:

Deriving Partial Charges: Atomic charges are calculated using quantum mechanics, often by fitting them to the electrostatic potential (ESP) calculated at a level of theory like HF/6-31G*. heraldopenaccess.usnih.gov

Parameterizing Dihedral Angles: The torsional parameters, which govern the rotation around chemical bonds, are particularly important for describing the molecule's conformational flexibility. These are often parameterized by performing a "dihedral scan" using QM, where the energy is calculated as a specific bond is rotated. The force field parameters are then adjusted to reproduce this QM energy profile. nih.gov

Validating Bond and Angle Parameters: The equilibrium values for bond lengths and angles are checked against QM-optimized geometries and adjusted if significant deviations are found. nih.gov

Table 2: Typical Energy Terms in a General-Purpose Force Field (e.g., GAFF)

This interactive table shows the components of a classical force field's potential energy function.

| Energy Term | Functional Form | Description |

| Bond Stretching | E = Σ kb(r - r0)² | A harmonic potential describing the energy required to stretch or compress a bond from its equilibrium length (r0). uiuc.edu |

| Angle Bending | E = Σ kθ(θ - θ0)² | A harmonic potential describing the energy required to bend an angle from its equilibrium value (θ0). uiuc.edu |

| Dihedral Torsion | E = Σ (Vn/2) [1 + cos(nφ - γ)] | A periodic function describing the energy barrier for rotation around a central bond. uiuc.edu |

| van der Waals | E = Σ [ (Aij/Rij¹²) - (Bij/Rij⁶) ] | The Lennard-Jones potential, modeling short-range repulsive and long-range attractive forces between non-bonded atoms. |

| Electrostatic | E = Σ (qiqj) / (εRij) | The Coulomb potential, modeling the electrostatic interaction between atoms with partial charges qi and qj. |

Once a suitable force field is established, MD simulations can be performed. A typical simulation protocol involves solvating the this compound molecule in a box of water molecules, neutralizing the system with ions, and then running the simulation for a sufficient length of time (e.g., nanoseconds to microseconds). heraldopenaccess.us The simulation itself consists of an initial energy minimization, followed by gradual heating and equilibration under constant volume (NVT) and then constant pressure (NPT) conditions, before a final "production" run from which data is collected.

Analysis of the resulting trajectory can reveal:

Conformational Preferences: Identifying the most stable shapes (conformers) of the molecule in solution.

Solvation Structure: How water molecules arrange around the solute.

Dynamic Behavior: Root Mean Square Deviation (RMSD) calculations can assess the stability of the molecule's conformation over time. researchgate.net

Binding Interactions: If simulated with a protein, methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy. nih.gov

Table 3: Example Parameters for a Molecular Dynamics Simulation

This interactive table lists typical settings for an MD simulation of a small molecule in water.

| Parameter | Example Value/Setting | Purpose |

| Force Field | GAFF (for solute), TIP3P (for water) | Defines the potential energy and forces for the system components. heraldopenaccess.us |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature to mimic laboratory conditions. |

| Temperature | 298 K (25 °C) | The target temperature for the simulation, controlled by a thermostat. |

| Pressure | 1 atm | The target pressure for the simulation, controlled by a barostat. |

| Time Step | 2 fs | The interval for integrating the equations of motion. |

| Simulation Length | 100 ns | The duration of the production run for data collection. heraldopenaccess.us |

| Non-bonded Cutoff | 10-12 Å | The distance at which to truncate long-range non-bonded interactions to save computational cost. heraldopenaccess.us |

Analytical Method Development and Validation for N Butyl N Pentylnitrous Amide

Chromatographic Methodologies for Quantification and Impurity Profiling

Due to the physicochemical properties of nitrosamines, such as low molecular weights and potential volatility, analytical methods must possess high specificity, excellent chromatographic separation, and sensitive detection capabilities. fda.gov Advanced hyphenated techniques, particularly those combining liquid or gas chromatography with mass spectrometry, are essential for detecting and quantifying these impurities at trace levels. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-nitrosamines. The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

A typical HPLC method for a related compound, N-(n-butyl) thiophosphoric triamide, utilized a YMC-Triat C18 column with a mobile phase of acetonitrile (B52724) and deionized water. lmaleidykla.ltlmaleidykla.lt For nitrosamine (B1359907) analysis, a C18-bonded core-shell silica (B1680970) particle column can provide efficient separation. nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer, with the pH adjusted to optimize peak shape and retention. arabjchem.orgresearchgate.net For instance, a mobile phase of water and methanol (50:50 v/v) with the pH adjusted to 3.9 using trifluoroacetic acid has been used. arabjchem.orgresearchgate.net Detection is commonly performed using a photodiode array (PDA) detector at a wavelength where the analyte exhibits maximum absorbance, such as 205 nm or 210 nm. lmaleidykla.ltlmaleidykla.ltarabjchem.orgresearchgate.net

Method optimization can be achieved using experimental designs like the Box-Behnken design to evaluate the effects of variables such as mobile phase composition and flow rate on chromatographic responses. ugm.ac.id

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) | arabjchem.orgresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture | lmaleidykla.ltlmaleidykla.ltarabjchem.orgresearchgate.net |

| Flow Rate | Typically 0.8-1.0 mL/min | lmaleidykla.ltlmaleidykla.ltarabjchem.orgresearchgate.net |

| Detection | UV/PDA at a suitable wavelength (e.g., 205-230 nm) | lmaleidykla.ltlmaleidykla.ltpmda.go.jp |

| Column Temperature | Ambient or controlled (e.g., 40°C) | lmaleidykla.ltlmaleidykla.lt |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

For enhanced sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. nih.gov This technique is particularly valuable for detecting trace-level impurities. ijpsjournal.comeurofins.com UPLC systems utilize columns with smaller particle sizes (e.g., 1.7 µm), leading to faster analysis times and improved resolution. nih.govwaters.com

In a UPLC-MS/MS method, after chromatographic separation, the analyte is ionized, typically using an electrospray ionization (ESI) source, and then fragmented. mdpi.com The mass spectrometer is operated in multiple reaction monitoring (MRM) or selective reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored for the target analyte and an internal standard. grupomarista.org.br This highly selective detection minimizes interference from the sample matrix. pmda.go.jpmdpi.com For example, a method for N-butylscopolamine monitored the transition 360.0 → 194.0 m/z. grupomarista.org.br

Table 2: Representative UPLC-MS/MS Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acquity UPLC BEH C18 or Amide (e.g., 50 x 2.1 mm, 1.7 µm) | nih.govwaters.com |

| Mobile Phase | Gradient of acetonitrile/methanol and ammonium (B1175870) acetate/formic acid buffer | grupomarista.org.br |

| Ionization | Positive Electrospray Ionization (ESI+) | mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) / Selective Reaction Monitoring (SRM) | grupomarista.org.br |

| Internal Standard | Structurally similar compound (e.g., isotopically labeled analog) | pmda.go.jpnih.gov |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) and its hyphenation with mass spectrometry (GC-MS) are powerful tools for the analysis of volatile and semi-volatile nitrosamines. pmda.go.jp The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected by a mass spectrometer, providing both qualitative and quantitative information.

A typical GC-MS analysis involves injecting the sample into a heated inlet, which vaporizes the analyte. The vaporized sample is then carried by an inert gas (e.g., helium) through a capillary column. scispace.com The column temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. scispace.com The mass spectrometer then ionizes the eluted compounds and detects the resulting fragments, allowing for identification based on their mass spectra. nih.govscispace.com For complex matrices, a headspace GC-MS method may be employed to reduce matrix effects. ajpaonline.com

Table 3: General GC-MS Method Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Column | Capillary column (e.g., BPX5 non-polar) | scispace.com |

| Carrier Gas | Helium at a constant flow rate | scispace.com |

| Injector Temperature | Sufficiently high to ensure complete vaporization (e.g., 200°C) | scispace.com |

| Oven Program | Temperature ramp to separate components | scispace.com |

| Ionization Mode | Electron Ionization (EI) | scispace.com |

| Detection Mode | Full scan or Selected Ion Monitoring (SIM) | nih.govscispace.com |

Validation of Analytical Procedures according to International Guidelines (e.g., ICH)

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. eurofins.com The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures. fda.gov The validation process involves evaluating various parameters to ensure the method is reliable, reproducible, and accurate for the analysis of N-butyl-N-pentylnitrous amide. nih.govacs.org

Assessment of Linearity, Sensitivity (LOD/LOQ), and Range

Linearity : This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. lmaleidykla.ltlmaleidykla.lt Linearity is typically evaluated by analyzing a series of standard solutions at different concentrations and determining the correlation coefficient (r) of the calibration curve, which should ideally be close to 1. researchgate.net

Sensitivity : The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). lmaleidykla.ltlmaleidykla.lt The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. pmda.go.jp For nitrosamine impurities, achieving a low LOQ, often in the parts per billion (ppb) range, is critical. eurofins.comzamann-pharma.com

Range : The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. lmaleidykla.ltlmaleidykla.lt

Table 4: Typical Validation Parameters for Linearity and Sensitivity

| Parameter | Acceptance Criteria | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r) | ≥ 0.999 | researchgate.net |

| LOD | Determined by signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope | researchgate.net |

| LOQ | Determined by signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope; must be ≤ Acceptable Intake (AI) limit | pmda.go.jpresearchgate.net |

| Range | From LOQ to a specified upper concentration (e.g., 150% of the target concentration) | pmda.go.jp |

Evaluation of Accuracy, Precision, and Specificity

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. lmaleidykla.ltlmaleidykla.lt The results are expressed as a percentage of recovery. researchgate.net

Precision : Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. lmaleidykla.ltlmaleidykla.lt Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). researchgate.net

Specificity : Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pmda.go.jp For chromatographic methods, specificity is demonstrated by the separation of the analyte peak from other potential peaks and by peak purity analysis using a PDA detector or mass spectrometry. ijpsjournal.compmda.go.jp

Table 5: Common Validation Parameters for Accuracy, Precision, and Specificity

| Parameter | Acceptance Criteria | Reference |

|---|---|---|

| Accuracy (% Recovery) | Typically within 80-120% of the true value | acs.org |

| Precision (% RSD) | Generally ≤ 15% | acs.org |

| Specificity | Analyte peak is well-resolved from other peaks; no interference at the retention time of the analyte | ijpsjournal.compmda.go.jp |

Robustness and Stability Testing of the Method

The robustness and stability of an analytical method are critical parameters in its validation, ensuring that the method is reliable and produces consistent results under varied conditions. For the analysis of this compound, these tests are crucial to guarantee the accuracy and precision of quantification, especially at trace levels in complex matrices.

Robustness Testing

The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For the determination of this compound, robustness is typically evaluated by assessing the impact of minor changes in chromatographic and mass spectrometric conditions.

Key parameters that are often varied during robustness testing for nitrosamine analysis include:

Chromatographic Conditions:

pH of the mobile phase

Column temperature

Flow rate

Gradient composition and slope

Mass Spectrometric Conditions:

Source temperature

Gas flow rates (nebulizer, heater, and collision gas)

A common approach to evaluate robustness is to analyze a standard solution of this compound while systematically altering these parameters. The effect of these changes on the analytical response, such as peak area and retention time, is then monitored. The acceptance criteria for robustness studies often specify that the relative standard deviation (RSD) of the peak area response from replicate injections should not exceed a certain threshold, for instance, ≤ 15%. europeanpharmaceuticalreview.com

Illustrative Data for Robustness Testing of a Hypothetical Method for this compound Analysis:

| Parameter Varied | Variation | % RSD of Peak Area (n=6) | Retention Time Shift (min) |

| Mobile Phase pH | 6.8 ± 0.2 | 3.5% | ± 0.1 |

| Column Temperature | 40 ± 2 °C | 4.2% | ± 0.2 |

| Flow Rate | 0.4 ± 0.02 mL/min | 2.8% | ± 0.3 |

| Final Organic Solvent % | 95 ± 2% | 3.9% | ± 0.15 |

This table is illustrative and based on typical robustness data for nitrosamine analysis.

Stability Testing

Stability testing evaluates the chemical stability of the analyte in the sample matrix and in standard solutions under different storage and handling conditions. This is particularly important for nitrosamines as some can be volatile or susceptible to degradation under certain conditions, such as exposure to light. cambrex.com

Stability studies for this compound would typically involve:

Stock and Working Solution Stability: Assessing the stability of standard solutions of this compound at different temperatures (e.g., room temperature, refrigerated) and for various durations.

Sample Stability: Evaluating the stability of this compound in the sample matrix under conditions that mimic sample collection, transport, and storage (e.g., 20°C, 4–10°C, and frozen at -20°C or -70°C). nih.gov

Autosampler Stability: Determining the stability of prepared samples in the autosampler over the expected duration of an analytical run.

Research on various volatile nitrosamines has shown that they can be stable in urine for up to 24 days at temperatures ranging from -70°C to approximately 20°C. nih.gov For prepared samples stored at -20°C, stability has been demonstrated for up to 10 weeks. nih.gov It is also known that nitrosamines can degrade with prolonged exposure to UV light, so protection from light during storage and analysis is recommended. nih.govthermofisher.com

Illustrative Stability Data for this compound:

| Storage Condition | Duration | Analyte Recovery (%) |

| Stock Solution at 4°C | 30 days | 98.5% |

| Sample in Matrix at -20°C | 60 days | 95.2% |

| Autosampler at 10°C | 48 hours | 99.1% |

This table is illustrative and based on typical stability data for nitrosamine analysis.

Advanced Sample Preparation Techniques and Matrix Effects

The accurate quantification of this compound, particularly at low concentrations in complex matrices such as pharmaceuticals, food, or biological samples, is highly dependent on effective sample preparation and the mitigation of matrix effects.

Advanced Sample Preparation Techniques

The primary goal of sample preparation is to extract this compound from the sample matrix and remove interfering components that could affect the analytical measurement. Given the diverse nature of potential samples, various techniques can be employed.

Liquid-Liquid Extraction (LLE): This is a common technique where the sample is dissolved in an appropriate solvent, and the analyte is extracted into an immiscible organic solvent, such as dichloromethane. edqm.eu The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of nitrosamines from various matrices. It offers advantages in terms of selectivity, reduced solvent consumption, and potential for automation. Different sorbents can be used depending on the properties of the analyte and the matrix.

Automated Sample Preparation: To improve throughput and reproducibility, automated sample preparation workflows can be developed. These systems can perform steps such as liquid handling, vortex mixing, and centrifugation, minimizing manual intervention and potential for error. thermofisher.com

The choice of sample preparation technique is critical and often matrix-dependent. For instance, in the analysis of pharmaceutical tablets, a common procedure involves crushing the tablets, dissolving the powder in a suitable solvent like methanol or a sodium hydroxide (B78521) solution, followed by extraction and cleanup. edqm.eusciex.com

Matrix Effects

Matrix effects are a significant challenge in quantitative analysis using mass spectrometry. They are caused by co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. lcms.cz

The assessment of matrix effects is a crucial part of method validation. This is often done by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Strategies to mitigate matrix effects for the analysis of this compound include:

Effective Sample Cleanup: The use of techniques like SPE can significantly reduce the concentration of interfering matrix components. lcms.cz

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from co-eluting matrix components is a fundamental approach. lcms.cz

Sample Dilution: Diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly affect the analyte's ionization. sciex.com

Use of Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (e.g., deuterated this compound) is a highly effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the native analyte. bohrium.comquinta.cz

Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects compared to electrospray ionization (ESI) for certain analytes. aurigeneservices.comnih.gov

Illustrative Data on Matrix Effects in Different Sample Types for Nitrosamine Analysis:

| Sample Matrix | Analyte Concentration (ppb) | Matrix Effect (%) |

| Pharmaceutical Tablet | 10 | 85 (Suppression) |

| Processed Meat | 5 | 75 (Suppression) |

| Drinking Water | 1 | 98 (Minimal Effect) |

| Human Plasma | 10 | 115 (Enhancement) |

This table is illustrative and based on typical matrix effect data for nitrosamine analysis in various matrices.

By carefully developing and validating the analytical method, including rigorous testing of its robustness and stability, and by implementing strategies to overcome challenges related to sample preparation and matrix effects, reliable and accurate quantification of this compound can be achieved.

Environmental Chemistry and Degradation Studies of N Nitrosamides

Abiotic Environmental Transformation Processes

Abiotic processes, which are non-biological in nature, play a significant role in the transformation of N-nitrosamides in the environment. These processes include hydrolysis, photodegradation, and sorption to environmental matrices.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For N-nitrosamides, this process is influenced by the pH of the aqueous media. Generally, N-nitrosamides are more stable in neutral or alkaline solutions but can decompose in acidic conditions. nih.gov For instance, some tobacco-specific nitrosamides have been found to have half-lives ranging from approximately 7 to 36 minutes at 37°C in a pH 7.4 buffer. nih.gov The primary mechanism of hydrolysis for nitrosamides involves the cleavage of the N-nitroso group, which results in the formation of a carboxylic acid and an alcohol through a transient diazohydroxide intermediate that breaks down into a diazonium ion. nih.gov

Table 1: Hydrolysis Half-Lives of Selected N-Nitrosamides at 37°C and pH 7.4

| Compound | Half-Life (minutes) |

|---|---|

| CH₂-oxo-NNK | 35.5 |

| CH₃-oxo-NNK | 6.7 |

| NNC | 12.3 |

Source: nih.gov

Photodegradation, the breakdown of compounds by light, is a primary removal process for N-nitrosamines in surface waters and on soil surfaces. who.int The N-nitroso group in these compounds acts as a strong chromophore, allowing them to absorb ultraviolet (UV) radiation. gassnova.no This absorption of UV photons can lead to the rapid breaking of the N-NO bond. gassnova.nocdnsciencepub.com

The photolysis of N-nitrosamides in acidic environments proceeds through the fission of the nitrogen-nitrogen bond, a pathway similar to that of N-nitrosamines, rather than the nitrogen-carbonyl bond cleavage that occurs during thermal decomposition. cdnsciencepub.comcdnsciencepub.com This process leads to two main reactions: photo-elimination of the nitroso group and a light-catalyzed denitrosation. cdnsciencepub.comcdnsciencepub.com The photolysis of N-n-butyl-N-nitrosoformamide, for example, has been shown to yield n-butylformamide. cdnsciencepub.com The quantum yields for nitrosamine (B1359907) photolysis are often high, leading to rapid degradation with half-lives in the order of minutes under tropospheric conditions. gassnova.nofreethinktech.com The rate of photolysis is dependent on factors such as the initial concentration of the compound and the intensity of the light source. mdpi.comrsc.org

Sorption is a process where a substance adheres to a surface, such as soil or sediment particles. This process influences the mobility of a chemical in the environment. ecetoc.org The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to be adsorbed by soil or sediment, with higher values indicating less mobility. chemsafetypro.com

N-nitrosamines are generally considered to be mobile in soil. For example, the estimated organic carbon-normalized soil-water distribution coefficient (Koc) for N-nitrosodi-n-propylamine is 129, suggesting that adsorption to soil and sediment is not a major fate process. govinfo.gov However, sorption can vary significantly based on the compound's structure and the soil properties. For instance, N-nitrosoatrazine (NNAT) has been shown to have a higher average Koc value of 495 compared to its parent compound atrazine, indicating greater adsorption. researchgate.net For N-butyl-N-pentylnitrous amide, with its longer alkyl chains, it can be inferred that its mobility in soil would be low to moderate, but specific experimental data is needed for a precise assessment.

Table 2: Soil Adsorption Coefficients for Selected Nitroso Compounds

| Compound | Average K_d_ | Average K_oc_ | Soil Type |

|---|---|---|---|

| Atrazine | 2.71 | 123 | Aksarben silty clay loam |

| N-Nitrosoatrazine (NNAT) | 5.93 | 495 | Aksarben silty clay loam |

Source: researchgate.net

Biodegradation Studies in Environmental Compartments

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the environmental fate of many chemical compounds, including N-nitrosamides.

N-nitrosamines can be degraded by microorganisms under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. plos.orgnexidia.fr The rate and extent of biodegradation can be highly variable, depending on the specific nitrosamine, the microbial population present, and environmental conditions. nih.gov

For example, studies on N-nitrosodi-n-propylamine have shown biodegradation of 27% to 50% after 7 days in static tests using domestic wastewater as an inoculum. chemicalbook.com In activated sludge treatment plants, removal efficiencies for N-nitrosodi-n-propylamine have been reported to be as high as 88-99%. chemicalbook.com A study using the bacterium Bacillus sp. LT1C demonstrated the biodegradation of several nitrosamines, including N-nitrosodi-n-butylamine (NDBA), with removal ratios ranging from 23.6% to 51.2%. iwaponline.com The degradation rates were influenced by whether the nitrosamine served as a carbon or nitrogen source for the bacteria. iwaponline.com

Table 3: Biodegradation of N-Nitrosodibutylamine (NDBA) by Bacillus sp. LT1C

| Condition | Removal Ratio (%) |

|---|---|

| Used as Carbon Source | ~35 |

| Used as Nitrogen Source | ~20 |

Data derived from iwaponline.com

The microbial transformation of N-nitrosamines is often initiated by enzymes such as monooxygenases. nih.gov Bacterial strains from genera like Rhodococcus and Pseudomonas have been identified as capable of degrading nitrosamines. nih.govpjoes.comasm.org

A primary metabolic pathway involves the enzymatic activation of the nitrosamine to an alpha-hydroxynitrosamine. nih.govresearchgate.net This intermediate is typically unstable and decomposes to form an aldehyde and a reactive alkyl diazonium ion, which can then react with water to produce an alcohol. nih.govresearchgate.net Another significant pathway is denitrosation, which involves the removal of the nitroso group. nih.gov For N-nitrosodimethylamine (NDMA), this is hypothesized to be initiated by hydrogen atom abstraction, leading to the formation of intermediates that ultimately break down into methylamine, formaldehyde, and nitric oxide. nih.gov The final metabolites of these pathways often include the parent amine, nitrite (B80452), nitrate (B79036), and simple organic acids like formate. nih.gov While specific metabolites for this compound have not been documented, it is expected that its biodegradation would follow similar pathways, yielding butyl-pentylamine, aldehydes, and other small molecules.

Environmental Mobility and Distribution Modeling

The environmental mobility and distribution of N-nitrosamides, such as this compound, are governed by their physicochemical properties and interactions with environmental compartments including water, soil, and air. While direct modeling studies for this compound are not available, the behavior of other N-nitrosamines provides valuable insights into its likely environmental transport.

The potential for N-nitrosamides to leach into groundwater is a significant environmental concern due to their carcinogenic properties. The leaching potential is largely dependent on the compound's water solubility and its adsorption to soil particles.

For instance, N-nitrosodimethylamine (NDMA) is miscible in water and exhibits negligible adsorption to soil, which suggests a high potential for it to move through the soil profile and contaminate groundwater. nih.gov However, field studies have shown that despite its high mobility, NDMA is often detected infrequently and at low concentrations in leachate from wastewater-irrigated turfgrass soils. nih.gov This suggests that other environmental processes, such as volatilization and degradation, can significantly reduce its concentration before it reaches groundwater. nih.govnih.gov

Studies on various N-nitrosamines have indicated that they are biodegradable under both oxic and anoxic conditions, with half-lives ranging from a few days to longer periods, which can limit their persistence and subsequent leaching. nih.gov The presence of adapted microbial communities is crucial for the complete removal of N-nitrosamines in groundwater recharge systems. nih.gov Agricultural activities, such as the use of nitrogen fertilizers and certain pesticides, have been identified as primary sources of N-nitrosamines in groundwater in some regions. nih.gov

The table below summarizes findings on the leaching potential of some N-nitrosamines, which may serve as a proxy for understanding the behavior of this compound.

Table 1: Leaching Potential of Selected N-Nitrosamines

| Compound | Soil Type | Irrigation/Wastewater Application | Leachate Detection | Key Findings | Reference |

| N-nitrosodimethylamine (NDMA) | Turfgrass soils | Wastewater irrigation at 110-160% evapotranspiration | Infrequent, <5 ng/L | Despite high mobility, leaching was minimal, likely due to volatilization and/or plant uptake. | nih.gov |

| N-nitrosodimethylamine (NDMA) | Not specified | In-situ lysimeters with 14C-NDMA | <1% of applied 14C below 20-cm depth | Rapid dissipation and limited downward movement suggest volatilization as the primary loss pathway. | nih.gov |

| Various N-nitrosamines | Not specified | Simulated groundwater recharge | Biodegradable under oxic and anoxic conditions | Half-lives of 1.3 to 7 days suggest effective removal in groundwater recharge systems with adapted biocommunities. | nih.gov |

This table presents data for surrogate compounds to infer the potential behavior of this compound.

Volatilization can be a significant pathway for the dissipation of N-nitrosamides from soil and water surfaces. The rate of volatilization is influenced by the compound's vapor pressure, its Henry's Law constant, soil moisture, and temperature.

For N-nitrosodi-n-propylamine, volatilization is expected to be a major removal process from warm, moist soil surfaces, with an estimated half-life of 2 to 6 hours under field conditions. cdc.gov However, if incorporated into the soil, volatilization becomes less significant. cdc.gov Similarly, studies on NDMA have pointed to volatilization as a key reason for its rapid dissipation from soil, which in turn limits its potential for leaching. nih.gov

It is important to note that while volatilization removes the compound from soil and water, it transfers it to the atmosphere where it can undergo photochemical degradation. acs.orgnih.gov

Factors Influencing Environmental Persistence and Bioavailability